molecular formula C14H19NO3 B1598500 1-(4-Methoxybenzyl)piperidine-4-carboxylic acid CAS No. 193538-22-6

1-(4-Methoxybenzyl)piperidine-4-carboxylic acid

Cat. No.: B1598500
CAS No.: 193538-22-6
M. Wt: 249.3 g/mol
InChI Key: ZSAWCFNPIWERET-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzyl)piperidine-4-carboxylic acid is a chemical compound with the CAS Number: 193538-22-6. It has a molecular weight of 249.31 . The compound is related to isonipecotic acid, a heterocyclic compound which acts as a GABA A receptor partial agonist .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H19NO3/c1-18-13-4-2-11(3-5-13)10-15-8-6-12(7-9-15)14(16)17/h2-5,12H,6-10H2,1H3,(H,16,17) .

Scientific Research Applications

Palladium-Catalyzed CH Functionalization

1-(4-Methoxybenzyl)piperidine-4-carboxylic acid is utilized in oxindole synthesis, involving palladium-catalyzed CH functionalization. This method is significant in medicinal chemistry synthesis, particularly for creating enzyme inhibitors, showcasing its potential in pharmaceutical research (Magano et al., 2014).

Formation of PMB Esters

The compound plays a role in the spontaneous formation of PMB esters using 4-methoxybenzyl-2,2,2-trichloroacetimidate. This process is particularly effective for the formation of PMB esters, which may be beneficial in the esterification of complex or sensitive substrates in chemical research (Shah et al., 2014).

Debenzylation Reactions

In the field of organic synthesis, this compound is involved in oxidative debenzylation reactions. These processes are important for removing protecting groups in the synthesis of various compounds, compatible with several functional groups (Yoo et al., 1990).

Preparation of p-Methoxybenzyl Esters

This compound is also used in the efficient and convenient preparation of p-methoxybenzyl esters under mild conditions. It allows selective protection of carboxylic acids, crucial in organic synthesis involving enolisable ketones and alcohol groups (Wang et al., 2000).

Synthesis of Antimicrobial Agents

This compound is involved in the synthesis of new pyridine derivatives with antimicrobial activity. These derivatives exhibit variable and modest activity against bacteria and fungi, indicating its potential in developing new antimicrobial compounds (Patel et al., 2011).

Biochemical Analysis

Biochemical Properties

1-(4-Methoxybenzyl)piperidine-4-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with proteases and other enzymes involved in metabolic pathways. The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their activity and function .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of certain genes involved in metabolic processes, leading to changes in cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to changes in its biochemical activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on cellular function, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. These interactions can affect metabolic flux and metabolite levels, thereby influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation within different cellular compartments .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its biochemical effects .

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-18-13-4-2-11(3-5-13)10-15-8-6-12(7-9-15)14(16)17/h2-5,12H,6-10H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSAWCFNPIWERET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CCC(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20397984
Record name 1-(4-methoxybenzyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20397984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193538-22-6
Record name 1-(4-methoxybenzyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20397984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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